Methyl 2-amino-3-(3-methoxyphenyl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-3-(3-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-9-5-3-4-8(6-9)7-10(12)11(13)15-2/h3-6,10H,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTNEYHOTRRQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-(3-methoxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-(3-methoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(3-methoxyphenyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions involving the amino group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various acylated derivatives.
Scientific Research Applications
Methyl 2-amino-3-(3-methoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can modulate biochemical pathways and exert therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The meta-methoxy substitution in Methyl 2-amino-3-(3-methoxyphenyl)propanoate distinguishes it from analogues like Methyl 2-amino-3-(4-methoxyphenyl)propanoate (Compound 23, ). For example, para-substituted phenyl groups often exhibit enhanced planarity and stability in hydrophobic pockets compared to meta-substituted variants .
Hydrolysis Efficiency of Ester Groups
Methyl esters generally hydrolyze more efficiently than ethyl esters under basic conditions. demonstrates that methyl carboxylate derivatives (e.g., compound 24) achieve higher hydrolysis yields compared to ethyl counterparts (e.g., compounds 31, 42, 51), which require harsher conditions and result in lower yields. This suggests that this compound may exhibit favorable reactivity in hydrolytic pathways for prodrug activation or metabolite formation .
Functional Group Variations
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Heterocyclic Derivatives : Indole-containing variants () introduce π-π stacking capabilities and hydrogen-bonding sites, which are critical for targeting neurotransmitter receptors or enzymes .
Biological Activity
Methyl 2-amino-3-(3-methoxyphenyl)propanoate, also known as (S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride, is a compound of significant interest in biochemical and pharmaceutical research. Its biological activity is primarily attributed to its structural characteristics, which influence its interactions with various molecular targets, including enzymes and receptors involved in metabolic pathways.
Chemical Structure and Properties
The compound features a propanoate backbone with an amino group and a methoxy-substituted phenyl ring. The stereochemistry at the second carbon (S configuration) plays a crucial role in its biological activity. The methoxy group enhances lipophilicity and may influence binding affinity to target proteins.
This compound acts as a substrate for several enzymes involved in amino acid metabolism, influencing pathways such as neurotransmitter synthesis. The compound's mechanism of action includes:
- Enzyme Interaction : It interacts with enzymes that catalyze the metabolism of amino acids, potentially modulating neurotransmitter levels.
- Formation of Metabolites : Upon enzymatic action, it can yield biologically active metabolites that further influence cellular processes.
Biological Activity and Applications
The biological activity of this compound has been explored across various domains:
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit antiproliferative effects against cancer cell lines. For example, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of HeLa cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Neuropharmacology : Due to its potential role in neurotransmitter synthesis, there is interest in its application for neurological disorders. The modulation of neurotransmitter levels can impact conditions such as depression and anxiety.
- Synthetic Applications : It serves as a building block for synthesizing more complex organic molecules, which can lead to the development of novel therapeutic agents.
Case Studies and Experimental Data
Several studies have investigated the biological effects and mechanisms associated with this compound:
- Inhibition Studies : In vitro studies have demonstrated that modifications to the structure can enhance or diminish biological activity. For instance, certain derivatives showed improved inhibition against specific cancer cell lines compared to the parent compound .
- Metabolic Pathway Analysis : Investigations into its metabolic pathways have revealed that it influences several key enzymes involved in amino acid metabolism, thereby affecting broader metabolic networks.
Data Table: Summary of Biological Activities
| Activity Type | Description | IC50 Values |
|---|---|---|
| Anticancer | Inhibition of HeLa cell proliferation | IC50 = 0.69 - 11 μM |
| Neurotransmitter Synthesis | Modulation of neurotransmitter levels | Not quantified |
| Enzyme Interaction | Substrate for amino acid metabolism enzymes | Varies by enzyme |
Q & A
Q. What are the optimal synthetic routes for Methyl 2-amino-3-(3-methoxyphenyl)propanoate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves esterification of the corresponding amino acid precursor or coupling reactions. For example, a modified Strecker synthesis could be employed, where a ketone intermediate reacts with ammonium cyanide followed by hydrolysis and esterification. Reaction parameters like temperature (60–80°C), solvent polarity (e.g., methanol or DMF), and catalyst choice (e.g., H2SO4 for esterification) critically affect yield. Evidence from similar esters (e.g., ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate) suggests that anhydrous conditions and inert atmospheres (N2) reduce side reactions .
Q. How can researchers ensure purity during purification, and what analytical techniques are most effective?
Methodological Answer: Chromatographic methods (flash column chromatography, HPLC) are standard. For basic purification, silica gel chromatography with a gradient of ethyl acetate/hexane (20–50%) is effective. Advanced purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to detect trace impurities. Evidence from pharmaceutical reference standards (e.g., EP impurities) highlights the importance of monitoring for byproducts like hydrolyzed acids or dimerization products .
Q. What spectroscopic techniques are recommended for structural confirmation?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the methoxy group (~δ 3.7 ppm), ester carbonyl (~δ 170 ppm), and aromatic protons (δ 6.7–7.2 ppm) .
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm<sup>-1</sup>) and NH2 bends (~1650 cm<sup>-1</sup>).
- High-Resolution Mass Spectrometry (HRMS) : Calculate exact mass (C11H15NO3: 209.1052 g/mol) to verify molecular ion peaks .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-methoxyphenyl group influence reactivity in downstream applications?
Methodological Answer: The electron-donating methoxy group enhances aromatic ring stability but may hinder nucleophilic attacks at the ester carbonyl. Computational studies (DFT calculations) can model charge distribution and predict sites for electrophilic substitution. Evidence from analogous compounds (e.g., 3-(3-methoxyphenyl)propanoic acid) shows that substituent positioning affects metabolic stability in biological systems .
Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?
Methodological Answer: Controlled stability studies (ICH guidelines) are essential:
- pH Stability : Test buffers (pH 1–12) at 25°C/40°C; monitor degradation via HPLC. Acidic conditions may hydrolyze the ester, while alkaline conditions could deaminate the amino group .
- Thermal Stability : TGA/DSC analysis identifies decomposition temperatures. For example, notes that incompatibility with strong oxidizers necessitates inert storage .
Q. How can computational modeling predict biological interactions or metabolic pathways?
Methodological Answer:
Q. What are the implications of chiral purity in pharmacological studies, and how is it ensured?
Methodological Answer: Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution ensures enantiomeric excess (>99%). Impure enantiomers may exhibit divergent bioactivities, as seen in related amino acid derivatives (e.g., (R)-2-Amino-2-methyl-3-phenylpropanoic acid) .
Safety & Handling Q. 8. What PPE and engineering controls are required for safe handling? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
